molecular formula C12H16N2O2 B12859213 2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline

2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline

Cat. No.: B12859213
M. Wt: 220.27 g/mol
InChI Key: ZKGULJYGRCOJLL-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3-nitroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired quinoline derivative . The reaction conditions often include the use of a strong acid like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogens or alkyl groups using reagents like bromine or alkyl halides.

Major Products Formed

    Oxidation: Amino derivatives of quinoline.

    Reduction: Quinoline derivatives with different oxidation states.

    Substitution: Halogenated or alkylated quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydro-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and tetrahydroquinoline core make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-ethyl-2-methyl-7-nitro-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C12H16N2O2/c1-3-12(2)7-6-9-4-5-10(14(15)16)8-11(9)13-12/h4-5,8,13H,3,6-7H2,1-2H3

InChI Key

ZKGULJYGRCOJLL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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